methyl 4-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of methyl 4-fluoro-1H-indole-2-carboxylate involves several steps . The process starts with the Boc protection of the commercially available 4-chloro-3-fluoroaniline and regioselective iodination at C-2 . After facile Boc deprotection, cyclization of the resultant o-iodoaniline gives the corresponding 5-chloro-4-fluoro-indole-2-carboxylic acid .Molecular Structure Analysis
The InChI code for methyl 4-fluoro-1H-indole-2-carboxylate is 1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
Methyl 4-fluoro-1H-indole-2-carboxylate is a solid at room temperature .Scientific Research Applications
Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some applications based on the information available:
- Pharmaceutical Science
- Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- They show various biologically vital properties .
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- They are also used in the preparation of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, Inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N- (benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-fluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXLBPLHQYAPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405863 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-fluoro-1H-indole-2-carboxylate | |
CAS RN |
113162-36-0 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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